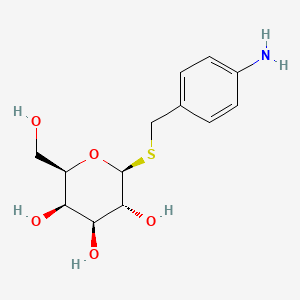

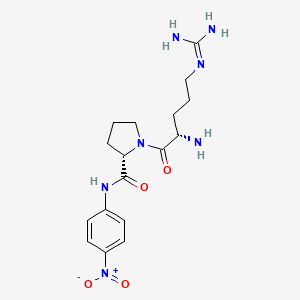

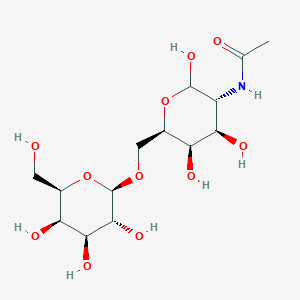

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H25N7O4 and its molecular weight is 391.42. The purity is usually 95%.

BenchChem offers high-quality (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protease Activity Assays

L-Arginyl-L-proline 4-nitroanilide is widely used as a chromogenic substrate in protease activity assays . When hydrolyzed by proteases like trypsin or chymotrypsin, it releases a chromophore (p-nitroaniline), which can be quantitatively measured through colorimetric analysis. This application is crucial in enzymology studies to determine enzyme kinetics and to screen for protease inhibitors.

Enzyme Kinetics and Inhibition Studies

The compound serves as a model substrate to study enzyme kinetics and inhibition . By observing the rate of hydrolysis, researchers can infer the catalytic efficiency of enzymes and the potency of enzyme inhibitors. This is particularly important in the development of pharmaceuticals targeting proteolytic enzymes implicated in diseases.

Pharmaceutical Development

As a substrate analog, H-L-Arg-Pro-pNA aids in the development of new pharmaceuticals . It’s used to test the efficacy of drugs that target proteases, which play a role in various pathological conditions such as cancer, hypertension, and viral infections.

Protein Structure and Folding Studies

The hydrolysis of L-Arginyl-L-proline 4-nitroanilide can be indicative of protein folding patterns . By studying the interaction between this compound and different proteins, researchers can gain insights into protein structure and folding mechanisms, which is fundamental in understanding protein function and stability.

Industrial Enzyme Applications

In industrial processes, this compound can be used to monitor the activity of proteases used in manufacturing . For example, in the food industry, proteases are used to modify proteins to enhance flavor or texture. The use of H-L-Arg-Pro-pNA allows for precise control over these enzymatic processes.

Antitumor Activity Research

L-Arginyl-L-proline 4-nitroanilide has been explored for its potential antitumor properties . Its analogs can inhibit cell growth, and their effects on tumor cells are studied in tissue culture and in vivo models. This research could lead to the development of new anticancer therapies.

Microbial Metabolism Studies

The compound is used to study microbial metabolism, particularly in microorganisms that overproduce L-proline . By using mutants resistant to proline analogs, researchers can explore the regulation of macromolecule synthesis and the metabolic pathways involved in amino acid production.

Chiral Building Blocks in Organic Synthesis

L-Arginyl-L-proline 4-nitroanilide and its derivatives are valuable chiral building blocks in organic synthesis . They are used to construct complex molecules with specific stereochemistry, which is essential in the synthesis of chiral pharmaceuticals.

properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFVSMNETWFNX-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)